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Guanidine, cyano-, sulfate

Cat. No.: B14660881
CAS No.: 40529-30-4
M. Wt: 182.16 g/mol
InChI Key: ZHPDOBDGGAXVTC-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen-Containing Organic Chemistry

Guanidine (B92328), with its central carbon atom bonded to three nitrogen atoms, is one of the strongest organic bases. The introduction of a cyano (-C≡N) group to the guanidine framework, forming cyanoguanidine (also known as dicyandiamide), significantly modulates its electronic properties and reactivity. Cyanoguanidine is a versatile molecule, acting as a precursor in the synthesis of a wide array of nitrogen-containing heterocycles and other functionalized organic molecules. ontosight.ainih.gov It is considered a member of both the guanidine and nitrile families of organic compounds. ontosight.aihmdb.ca

The formation of a sulfate (B86663) salt of cyanoguanidine, "Guanidine, cyano-, sulfate," situates this compound at the intersection of guanidine chemistry and inorganic salt formation. The sulfate ion (SO₄²⁻) can interact with the protonated form of the cyanoguanidine molecule. This interaction can influence the compound's solubility, stability, and reactivity in various chemical transformations. The study of such derivatives is crucial for understanding reaction mechanisms where sulfuric acid or sulfate salts are employed with cyanoguanidine.

Historical Trajectories in Chemical Synthesis and Characterization

The history of cyanoguanidine and its derivatives is deeply rooted in the development of synthetic organic chemistry in the 19th century. Biguanide (B1667054), a related compound, was first discovered in 1879 by Rathke through a low-yield coupling of guanidine with cyanamide (B42294). nih.govnews-medical.net Shortly thereafter, Herth improved upon this by condensing cyanoguanidine with an ammoniacal solution of cupric sulfate in a sealed tube at elevated temperatures. nih.gov This early work highlights the integral role of sulfate ions, in the form of copper sulfate, in the historical synthesis of guanidine-based structures from cyanoguanidine.

The reaction of cyanoguanidine with sulfuric acid was also a subject of early investigation. In 1862, Haag discovered that boiling dicyandiamide (B1669379) (cyanoguanidine) with acids resulted in the formation of a base he named dicyandiamidine, which was later identified as guanylurea (B105422) in 1874. acs.org Further studies by Lidholm in 1914 examined the kinetics of this reaction in dilute sulfuric acid. acs.org It was also found that strong sulfuric acid could further hydrolyze guanylurea to produce guanidine and carbon dioxide, demonstrating the reactivity of cyanoguanidine in the presence of sulfuric acid. acs.org These historical syntheses laid the foundation for modern methods of preparing a variety of biguanides and other guanidine derivatives. nih.gov

Structural Classification and General Reactivity Paradigms of Cyano-Guanidines

Cyanoguanidine exists in different tautomeric forms, which influences its bonding and reactivity. sciencemadness.org The two primary tautomers are 1-cyanoguanidine and 2-cyanoguanidine, differing in the position of a proton and the double bond within the guanidine core. Furthermore, it can exist as a zwitterion through an internal acid-base reaction. sciencemadness.org The presence of the electron-withdrawing cyano group affects the basicity of the guanidine moiety.

The reactivity of cyanoguanidine is characterized by the presence of multiple functional groups: the cyano group and the amino groups of the guanidine core. The cyano group can participate in addition reactions, while the amino groups can act as nucleophiles.

In the presence of sulfuric acid, cyanoguanidine undergoes hydrolysis. The initial step is the formation of guanylurea. acs.org Under more forcing conditions with concentrated sulfuric acid and heat, the guanylurea can be further hydrolyzed to guanidine. acs.org

The reactivity of "this compound" is likely dominated by the reactivity of the cyanoguanidinium cation. The protonated guanidine core would be less nucleophilic than the free base. The cyano group, however, remains a site for potential nucleophilic attack. For example, the reaction of 2-cyanoguanidine with hydrazine (B178648) sulfate yields guanazoguanazole, demonstrating a reaction where the sulfate salt of a reactant is directly involved in a synthetic transformation. sciencemadness.org

Interactive Data Table: Properties of Cyanoguanidine

PropertyValueSource
Molecular Formula C₂H₄N₄ nih.gov
Molar Mass 84.08 g/mol nih.gov
Appearance White crystals
Melting Point 209.5 °C nih.gov
Solubility in Water 2.26% at 13 °C nih.gov
pKa ~12 cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N4O4S B14660881 Guanidine, cyano-, sulfate CAS No. 40529-30-4

Properties

CAS No.

40529-30-4

Molecular Formula

C2H6N4O4S

Molecular Weight

182.16 g/mol

IUPAC Name

2-cyanoguanidine;sulfuric acid

InChI

InChI=1S/C2H4N4.H2O4S/c3-1-6-2(4)5;1-5(2,3)4/h(H4,4,5,6);(H2,1,2,3,4)

InChI Key

ZHPDOBDGGAXVTC-UHFFFAOYSA-N

Canonical SMILES

C(#N)N=C(N)N.OS(=O)(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of Guanidine (B92328), cyano-, sulfate (B86663) in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. As a salt, the cyanoguanidine moiety exists in its protonated form, the cyanoguanidinium cation, which influences its spectral characteristics.

Proton NMR (¹H-NMR) spectroscopy provides information about the hydrogen atoms within a molecule. For the cyanoguanidinium cation, the protons are attached to nitrogen atoms. Due to rapid proton exchange with the solvent and among the nitrogen atoms of the guanidinium (B1211019) group, the ¹H-NMR spectrum often displays broad signals corresponding to the amino (-NH₂) and imino (=NH) protons. The chemical shifts of these protons are sensitive to factors such as solvent, pH, and temperature. In dimethyl sulfoxide (DMSO), a common solvent for NMR studies, the N-H protons of guanidinium groups typically resonate downfield, and their non-equivalence can sometimes be observed, providing evidence for specific hydrogen-bonding interactions or restricted rotation around C-N bonds.

Table 1: Representative ¹H-NMR Spectral Data for Guanidinium Protons Note: Specific chemical shifts for Guanidine, cyano-, sulfate can vary based on experimental conditions. The data below represents typical ranges for related guanidinium compounds.

Proton Type Typical Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Characteristics
-NH₂ 6.5 - 7.5 Broad Singlet Signals can be broad due to quadrupole effects of the ¹⁴N nucleus and chemical exchange.
=NH₂⁺ 7.5 - 8.5 Broad Singlet Further downfield shift due to the positive charge and deshielding effects.

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to analyze the carbon skeleton of a molecule. Cyanoguanidine contains two distinct carbon atoms: one in the cyano group (-C≡N) and one in the guanidinium core (N-C(=N)-N). Each of these carbons produces a unique signal in the ¹³C-NMR spectrum, allowing for direct confirmation of the carbon framework. The chemical shifts are indicative of the electronic environment of each carbon atom. The guanidinium carbon appears significantly downfield due to its attachment to three electronegative nitrogen atoms, while the nitrile carbon appears in the characteristic region for cyano groups.

Table 2: Typical ¹³C-NMR Chemical Shifts for Cyanoguanidine

Carbon Atom Typical Chemical Shift (δ) (ppm) Hybridization
-C ≡N (Nitrile) ~118-120 sp
N-C (=N)-N (Guanidinium) ~160-163 sp²

Nitrogen-15 NMR (¹⁵N-NMR) is a powerful technique for directly probing the different nitrogen environments within a molecule, although it often requires ¹⁵N-enrichment due to the low natural abundance of the isotope. Cyanoguanidine has four chemically non-equivalent nitrogen atoms, making ¹⁵N-NMR particularly informative for its characterization. Studies on ¹⁵N-labeled cyanoguanidine have definitively confirmed the chemical structure and provided insight into the electronic distribution across the molecule. Each nitrogen atom gives a distinct signal, reflecting its specific bonding environment (amino, imino, or nitrile).

Table 3: ¹⁵N-NMR Chemical Shifts for Labeled Cyanoguanidine Chemical shifts are reported relative to a standard like nitromethane or ammonia and can vary with experimental conditions.

Nitrogen Atom Position Functional Group Typical Chemical Shift Range (δ) (ppm)
N1 Nitrile (-C≡N ) -110 to -130
N2 Imino (=N H) -200 to -220
N3, N4 Amino (-N H₂) -280 to -300

Two-dimensional (2D) NMR techniques provide correlational data between different nuclei, which is crucial for unambiguous signal assignment and for studying molecular conformation and dynamics.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons directly attached to heteronuclei like ¹³C or ¹⁵N. For this compound, an HSQC spectrum would show correlations between the N-H protons and their attached ¹⁵N nuclei, confirming the assignments made in the 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear technique shows correlations between protons that are coupled to each other. While less informative for this specific molecule due to the limited number of distinct, coupled proton environments, it can reveal proton exchange pathways.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. It can be used to study intramolecular interactions and the spatial arrangement of the cyanoguanidinium cation.

These advanced techniques, while not extensively reported specifically for this compound, are standard methods for the complete structural and conformational analysis of such guanidinium compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds and functional groups, providing a molecular fingerprint.

The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups: the cyano group (C≡N), the guanidinium group (C-N, N-H), and the sulfate anion (S-O).

N-H Vibrations: The N-H stretching vibrations of the amino and imino groups in the guanidinium cation typically appear as a broad band in the region of 3000-3500 cm⁻¹. The broadening is a result of extensive hydrogen bonding. N-H bending vibrations are observed at lower frequencies, typically around 1600-1660 cm⁻¹.

C≡N Vibration: The nitrile group exhibits a sharp, characteristic stretching absorption band in the region of 2150-2250 cm⁻¹. The intensity and exact position can provide information about conjugation and the electronic environment.

C=N Vibration: The carbon-nitrogen double bond stretch of the guanidinium core is typically found in the 1600-1680 cm⁻¹ region, often overlapping with the N-H bending vibrations.

SO₄²⁻ Vibrations: The sulfate anion (SO₄²⁻) has characteristic strong absorption bands corresponding to S-O stretching vibrations. For a free sulfate ion with Td symmetry, a strong, broad band is typically observed around 1100 cm⁻¹.

The analysis of these characteristic bands in the IR spectrum provides conclusive evidence for the chemical composition of this compound.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H (Guanidinium) Stretching 3000 - 3500 Strong, Broad
C≡N (Nitrile) Stretching 2150 - 2250 Medium, Sharp
C=N / N-H (Guanidinium) Stretching / Bending 1600 - 1680 Strong
SO₄²⁻ (Sulfate) S-O Stretching 1080 - 1130 Strong, Broad

Raman Spectroscopy

Raman spectroscopy is a valuable non-destructive technique for probing the vibrational modes of molecules, providing insights into their structural composition and chemical environment. For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to the vibrational modes of its distinct functional groups. The cyano group (-C≡N) typically displays a strong and sharp vibrational band in the 2100-2300 cm⁻¹ region. researchgate.net The precise position of this peak is sensitive to the molecular structure and intermolecular interactions. researchgate.net

Vibrations associated with the guanidinium moiety would also be prominent. These include the C=N stretching modes and the various N-H bending and stretching vibrations. The sulfate anion (SO₄²⁻) would contribute its own characteristic symmetric stretching mode, typically observed as a strong, sharp peak around 981 cm⁻¹.

Expected Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Reference
Cyano (-C≡N)Stretching2100 - 2300 researchgate.net
Guanidinium (C=N, N-H)Stretching, BendingVariable
Sulfate (SO₄²⁻)Symmetric Stretching~981

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, enabling the elucidation of molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. sannova.netppd.comnih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry can measure the m/z ratio with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov For the cyano-guanidinium cation, HRMS can confirm its elemental composition by matching the experimentally measured accurate mass to the calculated theoretical mass, thereby increasing confidence in its identification, particularly in complex matrices. nih.govub.edu

Tandem Mass Spectrometry (MS/MS) is instrumental in elucidating the structure of ions by inducing fragmentation through collision-induced dissociation (CID) and analyzing the resulting product ions. researchgate.netgre.ac.uk In an MS/MS experiment, the precursor ion (the protonated cyano-guanidine molecule) is selected and then fragmented. The analysis of the resulting fragment ions provides detailed structural information. wvu.edumdpi.com Understanding these fragmentation pathways is essential for the unambiguous identification of the compound. gre.ac.uk A plausible fragmentation pathway for the cyano-guanidinium cation would involve the loss of neutral molecules such as cyanamide (B42294) or ammonia.

Plausible MS/MS Fragmentation of Cyano-guanidinium Cation

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Plausible Structure of Fragment
85.056Cyanamide (H₂NCN)43.040Guanidinium fragment
85.056Ammonia (NH₃)68.030Fragment from NH₃ loss

MALDI-TOF-MS is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile compounds. korea.ac.krresearchgate.net The selection of an appropriate matrix is critical for successful MALDI analysis. For guanidine-containing compounds, matrices such as α-Cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) have been shown to be effective. researchgate.net In some cases, specialized matrices like 2-(4-Hydroxybenzeneazo)benzoic acid (HABA) or 2,5-dihydroxybenzoic acid (DHB) may be required. researchgate.net The high salt tolerance of certain matrices can also be advantageous when analyzing samples like guanidine salts. nih.gov This technique is well-suited for the characterization of guanidine derivatives and oligomers. korea.ac.kroup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. science.gov this compound, being a salt, is non-volatile. Therefore, direct analysis by GC-MS is not feasible. thermofisher.com To make it amenable to GC analysis, a derivatization step is necessary to convert the non-volatile analyte into a volatile derivative. rsc.orgresearchgate.net Reagents such as hexafluoroacetylacetone (B74370) and ethyl chloroformate have been used to derivatize guanidino compounds for GC analysis. researchgate.net Another approach could involve derivatization with isovaleroylacetone (IVA) and ethyl chloroformate (ECF). thermofisher.com Once derivatized, the compound can be separated on a GC column and detected by the mass spectrometer. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile, polar, and thermally labile compounds like this compound. ppd.comsemanticscholar.orgmdpi.com The compound can be separated from a sample matrix using an appropriate LC column, such as a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column with a suitable mobile phase. researchgate.netnih.gov Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. researchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for quantifying trace amounts of the compound in complex samples. nih.govusda.gov

Compound Index

α-Cyano-4-hydroxycinnamic acid
2-(4-Hydroxybenzeneazo)benzoic acid
2,5-dihydroxybenzoic acid
Ammonia
Cyanamide
Ethyl chloroformate
This compound
Hexafluoroacetylacetone
Isovaleroylacetone
Sinapinic acid

X-ray Diffraction Analysis

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid and understanding the size and shape of molecules or aggregates in solution.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous, high-resolution data on the precise atomic positions within a crystal lattice. For this compound, this analysis would reveal critical details about its solid-state molecular geometry, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the cyanoguanidinium cation and the sulfate anion.

Although a specific crystal structure for this compound is not publicly available, the analysis of related cyanoguanidine derivatives provides a strong model for the expected structural features. For instance, the crystallographic analysis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a compound containing the cyano-guanidine moiety, reveals key geometric parameters. mdpi.com The structure was determined to be in the orthorhombic space group P212121. mdpi.com Such an analysis for this compound would define the planarity of the guanidinium group, the linearity of the cyano group, and the tetrahedral geometry of the sulfate anion.

Key insights from a hypothetical SC-XRD analysis would include:

Confirmation of Ionic Nature: Definitive location of the cyanoguanidinium cation and sulfate anion in the crystal lattice.

Bond Lengths and Angles: Precise measurement of C-N bonds within the guanidinium core, the C≡N triple bond, and S-O bonds in the sulfate ion.

Hydrogen Bonding Network: Mapping the interactions between the N-H protons of the cation and the oxygen atoms of the sulfate anion, which are crucial for crystal packing and stability.

Conformation: Determining the rotational orientation of the cyano group relative to the guanidine plane.

A representative data table derived from an analysis of a related cyanoguanidine derivative illustrates the type of information obtained from an SC-XRD experiment. mdpi.com

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)8.1974
b (Å)10.6696
c (Å)12.9766
α (°)90
β (°)90
γ (°)90

Small-Angle X-ray Scattering (SAXS) for Solution-Phase Conformations

For a small molecule like this compound, SAXS would not typically be used to determine its individual molecular conformation in a dilute solution. The technique is most effective for larger entities such as polymers, proteins, or nanoparticles. uni-tuebingen.deictp.it However, SAXS could provide valuable information under conditions where this compound forms aggregates or micelles in solution. ictp.itornl.gov In such a scenario, the analysis of the scattering curve would yield parameters like:

Maximum Dimension (Dmax): The largest distance within the aggregate.

Particle Shape: By fitting the scattering data to various models, one can infer whether the aggregates are spherical, cylindrical, or have other shapes.

The scattering intensity, I(q), is measured as a function of the scattering vector, q. Analysis of the resulting one-dimensional scattering profile can reveal the shape, size, and spatial correlation of these larger structures. ictp.it

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The chromophores within a molecule—groups of atoms responsible for absorbing light—determine the wavelengths of absorption.

In the cyanoguanidinium cation, the primary chromophores are the guanidinium group with its C=N double bond character and the cyano group (C≡N). The expected electronic transitions would be:

π → π* (pi to pi-star) transitions: Associated with the π-electron systems of the C=N and C≡N bonds. These are typically high-energy transitions occurring in the UV region.

n → π* (n to pi-star) transitions: Involving the promotion of an electron from a non-bonding lone pair (on the nitrogen atoms) to an anti-bonding π* orbital. These are generally lower in energy than π → π* transitions and can sometimes extend into the near-UV region.

While the guanidinium ion itself does not show strong absorption in the accessible UV range, the conjugation with the cyano group is expected to create distinct absorption bands. The sulfate anion (SO₄²⁻) does not absorb light in the UV-Vis range. Spectroscopic data for cyanoguanidine (dicyandiamide) shows absorption in the UV region, which provides a basis for the expected spectral features of the cation. nih.govresearchgate.net

Electronic TransitionAssociated ChromophoreExpected Wavelength (λmax) Range
π → π-C=N- (Guanidinium)~200-230 nm
n → π-C=N-, -NH₂~230-270 nm
π → π*-C≡N (Cyano)< 200 nm

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of the cyanoguanidine moiety. These methods are used to determine molecular geometries, orbital energies, and electronic transitions.

Density Functional Theory (DFT) has become a prevalent method for studying guanidine (B92328) derivatives due to its favorable balance of computational cost and accuracy. mdpi.comnih.gov DFT calculations are extensively used to determine the optimized ground state geometries of cyanoguanidine and related structures. mdpi.comresearchgate.net

In practice, a common approach involves selecting a suitable functional and basis set to solve the Kohn-Sham equations. For guanidinium (B1211019) cations and dicyandiamide (B1669379), the B3LYP functional combined with basis sets like 6-31G(d) or the more extensive 6-311+G(df,dp) has been shown to provide reliable geometric parameters. nih.govresearchgate.net These calculations can confirm the planarity of the core CN₃ group in the guanidinium cation, a result of electron delocalization, and can compare the relative stabilities of different tautomers of dicyandiamide. mdpi.comresearchgate.net For instance, DFT has been used to study the tautomerism between the amino (-NH₂) and imino (=NH) forms of dicyandiamide to identify the most stable configuration for subsequent reactivity studies. mdpi.comresearchgate.net

Table 1: Common DFT Functionals and Basis Sets for Guanidine Derivatives
MethodDescriptionTypical Application
B3LYPA hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.Geometry optimization and electronic property calculation. nih.govresearchgate.net
M06-2XA high-nonlocality hybrid meta-GGA functional, good for main-group thermochemistry and kinetics.Accurate energy calculations and reaction barrier determination. nih.gov
6-31G(d)A Pople-style basis set that includes polarization functions on heavy atoms.Standard choice for geometry optimizations of organic molecules. nih.gov
6-311+G(df,dp)A larger Pople-style basis set with diffuse functions and multiple polarization functions.High-accuracy calculations of geometric and electronic properties. researchgate.net

To investigate the behavior of molecules upon electronic excitation, such as in response to UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comnih.gov TD-DFT calculations are used to predict electronic absorption spectra by determining the energies and oscillator strengths of vertical electronic transitions from the ground state to various excited states. mdpi.comrsc.org

For a molecule like cyanoguanidine, TD-DFT can elucidate the nature of its electronic transitions, identifying them as π → π* or n → π* transitions, for example. mdpi.com The calculations can reveal how structural modifications or the molecular environment might affect the absorption wavelength. mdpi.com This is particularly useful for understanding the photophysical properties of derivatives. The accuracy of TD-DFT results is highly dependent on the choice of the exchange-correlation functional, with range-separated or hybrid functionals often providing better descriptions of charge-transfer excitations. nih.govrsc.org

The reliability of DFT and TD-DFT calculations is critically dependent on the chosen basis set and exchange-correlation (XC) functional. nih.govnih.gov The selection strategy involves a trade-off between accuracy and computational expense.

Basis Sets : For structural and property calculations of molecules containing first- and second-row atoms, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are widely used. nih.govresearchgate.net For higher accuracy, especially for anion calculations or systems with weak interactions, the inclusion of diffuse functions (e.g., the "+" in 6-311+G) is crucial. Correlation-consistent basis sets, such as Ahlrichs' def2-TZVP, are also employed for a balanced and converged structural description. researchgate.net

Exchange-Correlation Functionals : The choice of XC functional is paramount. The B3LYP functional is a popular workhorse for many applications involving organic molecules. nih.govnih.gov However, for specific problems like reaction kinetics, functionals from the Minnesota family, such as M06-2X, may offer improved accuracy for barrier heights. nih.gov For systems where dispersion forces are important, empirical dispersion corrections (e.g., DFT-D3) are often added to standard functionals like B3LYP to improve the description of non-covalent interactions. researchgate.net

Molecular Dynamics and Conformational Analysis

While electronic structure calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes, molecular flexibility, and intermolecular interactions.

For the cyanoguanidine cation, MD simulations can be used to study its hydration shell in an aqueous solution, revealing the structure and dynamics of surrounding water molecules and their hydrogen-bonding interactions. Conformational analysis, often performed in conjunction with electronic structure calculations, is used to identify all possible low-energy structures (conformers) of a molecule. acs.org For a relatively rigid structure like the cyanoguanidine cation, this might involve exploring the rotational barriers of the amino groups. For more complex derivatives, identifying the global minimum energy conformation is essential for accurate property prediction. acs.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, providing detailed mechanistic insights. researchgate.net

By using DFT, chemists can model the entire course of a chemical reaction. mdpi.com A key aspect of this is the location and characterization of transition states (TS), which are first-order saddle points on the potential energy surface connecting reactants and products. mdpi.com The geometry of the TS reveals the bonding changes that occur during the rate-limiting step of a reaction.

Once the structures of the reactants and the transition state have been optimized, the activation energy (or Gibbs free energy of activation, ΔG‡) can be calculated as the energy difference between them. mdpi.com This value is critical for predicting the reaction rate. For example, in the dimerization of cyanamide (B42294) to form dicyandiamide, DFT calculations have been used to identify the rate-limiting step as the formation of a C-N bond and to quantify the associated energy barrier. mdpi.com These studies can also explore the catalytic or inhibitory effects of other molecules, such as water, by calculating how they affect the activation energy. mdpi.com

Table 2: Key Parameters from Computational Reaction Mechanism Studies
ParameterDefinitionSignificance
Transition State (TS)A specific molecular configuration along a reaction coordinate that is at a maximum in energy. It is a first-order saddle point.Defines the geometry of the highest energy point in the rate-limiting step of a reaction. mdpi.com
Activation Energy (Ea)The minimum amount of energy that must be provided for compounds to result in a chemical reaction. Computationally, it's the energy difference between the TS and reactants.Determines the rate of a chemical reaction; a lower Ea corresponds to a faster reaction. mdpi.com
Gibbs Free Energy of Activation (ΔG‡)The free energy difference between the transition state and the reactants, including enthalpic and entropic contributions.Provides a more complete picture of reaction feasibility and rate under specific temperature and pressure conditions. mdpi.com

Energy Landscape Mapping and Reaction Coordinate Analysis

Computational chemistry provides powerful tools for understanding the conformational possibilities and reactivity of molecules like cyano-guanidine. Energy landscape mapping is a fundamental approach used to explore the potential energy surface (PES) of a molecular system. The PES is a multidimensional surface that relates the energy of a molecule to its geometry. By mapping this landscape, researchers can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them. researchgate.net

For a molecule such as cyano-guanidine, this analysis would involve systematically altering bond lengths, bond angles, and dihedral angles to calculate the corresponding energy at each point. The resulting map reveals the most energetically favorable structures. Techniques like Replica Exchange Molecular Dynamics (REMD) can be employed to enhance the exploration of these complex energy landscapes, ensuring a comprehensive sampling of possible conformations. researchgate.net The goal is to identify the global minimum energy structure as well as other low-energy isomers that might be present under different conditions. This provides a complete picture of the molecule's conformational flexibility and stability.

Reaction coordinate analysis is used to study the pathway of a chemical reaction. It involves identifying a specific geometric parameter—the reaction coordinate—that changes continuously as reactants are converted into products. researchgate.net For reactions involving cyano-guanidine, such as its synthesis or decomposition, a reaction coordinate diagram plots the energy of the system against this coordinate. This plot visualizes the transition state, the highest energy point along the reaction path, and allows for the calculation of the activation energy—the minimum energy required for the reaction to occur. researchgate.net For example, theoretical studies on the formation of pyrimidine (B1678525) bases from precursors like guanidine and cyanoacetylene (B89716) utilize density functional theory (DFT) to map reaction coordinates and determine activation Gibbs free energies, providing insight into the plausibility of reaction pathways. researchgate.net While specific energy landscape and reaction coordinate analyses for cyano-guanidine sulfate (B86663) were not found in the reviewed literature, these standard computational methods are crucial for investigating its stability, isomerization pathways, and potential chemical transformations.

Hydrogen Bonding and Ionic Interaction Studies in Guanidinium Systems

The structure and stability of guanidine, cyano-, sulfate in its solid state are dominated by a network of hydrogen bonds and strong ionic interactions. The guanidinium cation, the protonated form of guanidine or its derivatives, is an excellent hydrogen bond donor due to its planar structure and the presence of multiple N-H groups. nih.gov Theoretical studies have extensively modeled the interactions between the guanidinium cation and various anions, including sulfate. nih.govacs.org

In the case of cyano-guanidine sulfate, the core interaction is the electrostatic attraction between the positively charged guanidinium moiety of the protonated cyano-guanidine and the negatively charged sulfate anion (SO₄²⁻). Computational studies at the MP2/6-31+G* level have shown that guanidinium and sulfate can form a large number of stable 1:1 dimers and 2:1 trimers. nih.govacs.org These interactions are further stabilized by multiple hydrogen bonds. The hydrogen atoms of the guanidinium's amino groups act as donors, forming strong N-H···O hydrogen bonds with the oxygen atoms of the sulfate anion. rsc.org

Analysis using Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) methodologies helps to characterize the nature of these interactions, revealing correlations between electron density at bond critical points, hydrogen bond distances, and orbital interaction energies. nih.gov The strength of these interactions is significant; DFT calculations on guanidinium-amino acid pairs, for instance, show exceptionally strong interactions with negatively charged residues. rsc.org The combination of charge-assisted hydrogen bonding and direct ionic forces creates a highly stable crystal lattice. researchgate.net Studies on various guanidinium sulfate frameworks reveal a remarkable tendency to form extended networks of six-membered rings built from the hydrogen bonding of three guanidinium cations and three sulfate anions, often leading to noncentrosymmetric crystal structures. rsc.org

Interaction TypeDonorAcceptorDescriptionComputational Methods
Ionic Interaction Cyanoguanidinium Cation [C(NH₂)₂(NHCN)]⁺Sulfate Anion (SO₄²⁻)Strong electrostatic attraction between the overall positive charge on the cation and the negative charge on the anion.MP2, DFT nih.gov
Hydrogen Bonding Guanidinium N-H groupsSulfate Oxygen atomsMultiple N-H···O bonds form, significantly contributing to the stability of the crystal lattice. rsc.orgDFT, AIM, NBO nih.gov
Cation-π Interaction Guanidinium CationAromatic systems (if present)Interaction between the cation and the π-electron cloud of an aromatic ring. While not directly relevant to the sulfate salt itself, it is a key interaction for guanidinium systems in other contexts. nih.govM06-2X nih.gov

Basicity and Acidity Predictions (pKa, Gas-Phase Basicity)

Guanidine is recognized as one of the strongest organic bases, a property attributed to the exceptional resonance stabilization of its conjugate acid, the guanidinium cation. unacademy.com Upon protonation, the positive charge is delocalized over the three nitrogen atoms, resulting in a highly stable, planar, and symmetric ion. unacademy.com The high basicity is reflected in the pKa of the conjugate acid, which is 13.6 for unsubstituted guanidine. nih.govrsc.org

The introduction of a cyano (-CN) group to the guanidine structure, forming cyanoguanidine (also known as dicyandiamide), significantly influences its basicity. The cyano group is strongly electron-withdrawing, which reduces the electron density on the guanidine nitrogen atoms. This effect destabilizes the conjugate acid (the cyanoguanidinium cation) relative to the neutral base, thereby decreasing the compound's basicity compared to guanidine. Computational predictions for the pKa values of cyanoguanidine reflect this reduced basicity. While guanidine itself is a superbase, the pKa of the cyanoguanidine group is estimated to be around 0, indicating it is not basic and is deprotonated at physiological pH. peerj.com Other predictions suggest a strongest acidic pKa of 10.01 and a strongest basic pKa of 5.15. hmdb.ca

Gas-Phase Basicity (GB) is a measure of a molecule's intrinsic basicity in the absence of solvent effects. It is often calculated using computational methods like Density Functional Theory (DFT). rsc.orgresearchgate.net For guanidine derivatives, DFT calculations have been employed to study how structural parameters impact GB. rsc.org While specific GB values for cyano-guanidine sulfate are not detailed in the available literature, studies on various cyclic and substituted guanidines show that electron-donating groups increase basicity, while electron-withdrawing groups, such as the cyano group, would be expected to decrease it. researchgate.net The prediction of pKa values for guanidine-containing compounds has been refined through methods that correlate aqueous pKa with ab initio gas-phase equilibrium bond lengths, offering a powerful tool for estimating the basicity of complex derivatives. acs.orgnih.govnih.gov

Compound/GroupPredicted pKa ValueMethod/SourceNotes
Guanidine (conjugate acid)13.6Experimental nih.govrsc.orgVery strong base due to resonance stabilization of the guanidinium cation.
Cyanoguanidine~ 0Literature Review peerj.comThe electron-withdrawing cyano group significantly reduces basicity.
CyanoguanidineStrongest Basic: 5.15ChemAxon Prediction hmdb.caComputational prediction.
CyanoguanidineStrongest Acidic: 10.01ChemAxon Prediction hmdb.caRefers to the acidity of an N-H proton on the neutral molecule.

Reactivity and Transformation Pathways

Chemical Degradation Mechanisms

Chemical degradation of cyanoguanidine can occur through hydrolysis, reduction, and oxidation, with reaction rates and products being highly dependent on environmental conditions such as pH, temperature, and the presence of reactive chemical species.

Hydrolytic Transformations of Cyano-Guanidine Bonds

The hydrolysis of the cyano-guanidine structure is a key degradation pathway, particularly under acidic or basic conditions. The process involves the addition of a water molecule across the carbon-nitrogen triple bond of the nitrile group.

In an acidic medium, the hydrolysis of cyanoguanidine is catalyzed, leading to the formation of guanylurea (B105422) as a stable intermediate product. This initial reaction is pseudo-first-order and occurs relatively quickly. If conditions persist, a second, much slower hydrolysis step can occur, where guanylurea decomposes into guanidine (B92328). Subsequent hydrolysis can further break down guanidine into urea, and ultimately into ammonia and carbon dioxide. Alkaline hydrolysis is also possible and is believed to be a bimolecular reaction.

The rate of hydrolysis is significantly influenced by temperature. At higher temperatures (e.g., above 120°C), the decomposition of the intermediate products accelerates, leading to a greater production of carbon dioxide.

Table 1: Key Products in the Hydrolysis of Cyanoguanidine

StepReactantPrimary ProductConditions Favoring Reaction
1CyanoguanidineGuanylureaAcidic or alkaline pH, elevated temperature
2GuanylureaGuanidineProlonged reaction time, acidic conditions
3GuanidineUreaFurther hydrolysis
4UreaAmmonia and Carbon DioxideFinal decomposition

Reductive Degradation Processes and Product Identification

Detailed research findings on the specific reductive degradation pathways and product identification for Guanidine, cyano-, sulfate (B86663) are limited in the available scientific literature. However, based on the fundamental chemistry of its functional groups, theoretical pathways can be proposed.

The nitrile (C≡N) group is susceptible to reduction. Catalytic hydrogenation, for example, is a standard method for reducing nitriles to primary amines (-CH₂NH₂). Applying this to cyanoguanidine would theoretically yield N-(aminomethyl)guanidine. The guanidine group itself is generally stable under reducing conditions. Electrochemical reduction is another potential pathway, although studies in this area have focused more on the electro-oxidation and polymerization of cyanoguanidine rather than its reductive breakdown. Without specific experimental studies, the exact products and mechanisms of reductive degradation remain speculative.

Oxidative Transformations

Cyanoguanidine can be degraded through oxidative processes, particularly with strong oxidizing agents or radical species. One documented method involves treating an aqueous solution of dicyandiamide (B1669379) with hydrogen peroxide (H₂O₂) at an alkaline pH (10-14) and elevated temperatures (30-100°C). This process is shown to achieve rapid and complete decomposition.

In environmental and advanced oxidation processes (AOPs), the reaction with hydroxyl radicals (•OH) is a significant degradation pathway. Hydroxyl radicals are highly reactive, non-selective oxidants that can attack the cyanoguanidine molecule, leading to its breakdown. While the specific intermediate products of this reaction are complex, the ultimate end products are similar to those of hydrolysis, including smaller nitrogenous compounds.

Photodegradation Studies

Photodegradation involves the breakdown of a chemical compound by light. This can occur through direct absorption of light energy (direct photolysis) or through reactions with light-induced reactive species (indirect photodegradation).

Direct Photolysis Under Different Wavelengths

Direct photolysis occurs when a molecule absorbs photons, leading to an excited state that can then undergo bond cleavage or rearrangement. Studies on related compounds indicate that cyanoguanidine does not significantly absorb light in the environmentally relevant solar spectrum (wavelengths >290 nm). Consequently, direct photolysis is not considered a major degradation pathway in sunlit surface waters.

Degradation can be induced by shorter wavelength UV light, which provides higher energy photons, but this is generally not environmentally relevant. The efficiency of direct photolysis is often quantified by the quantum yield, which is the number of molecules transformed per photon absorbed. For many organic compounds in water, this value is low, indicating an inefficient process.

Indirect Photodegradation and Radical-Mediated Pathways

Indirect photodegradation is a more significant transformation pathway for cyanoguanidine in aquatic environments. This process is mediated by photochemically produced reactive species, primarily the hydroxyl radical (•OH) and potentially singlet oxygen. These radicals are generated when natural water components, such as dissolved organic matter (DOM) and nitrate, absorb sunlight.

The hydroxyl radical is a powerful oxidant that reacts rapidly with a wide range of organic molecules. The reaction between •OH and cyanoguanidine initiates a series of oxidative reactions that lead to the compound's degradation. The presence of DOM can have a dual effect: it can act as a photosensitizer to produce radicals that enhance degradation, but it can also compete for photons, which can inhibit the process.

Table 2: Summary of Photodegradation Pathways

PathwayMechanismKey ReactantsEnvironmental Relevance
Direct PhotolysisDirect absorption of UV photons by the moleculeCyanoguanidine, UV light (<290 nm)Low in natural sunlit waters
Indirect PhotodegradationReaction with photochemically generated reactive speciesCyanoguanidine, Hydroxyl Radicals (•OH), Singlet OxygenSignificant pathway in natural waters containing DOM

Biological and Environmental Transformation

The transformation of Guanidine, cyano-, sulfate in biological and environmental systems is primarily governed by the reactivity of its core component, cyanoguanidine (also known as dicyandiamide or DCD). Its journey through these systems involves microbial action and interaction with soil and aquatic components, determining its persistence and ultimate fate.

Microbial Degradation Pathways of Cyanide and Cyano-Derivatives

Cyanoguanidine is a nitrile and a derivative of guanidine. ataman-chemicals.com Its biodegradation is possible, though it is not considered readily biodegradable. oecd.org The microbial breakdown of cyanide and related cyano-compounds can occur through several enzymatic pathways, including hydrolytic, oxidative, reductive, and substitution/transfer reactions. mdpi.com

Hydrolytic Pathways: These are key in the degradation of many cyanide-containing compounds. Enzymes like cyanidase and cyanide hydratase convert cyanide into less toxic forms. Cyanidase degrades cyanide into formic acid and ammonia, while cyanide hydratase transforms it into formamide. mdpi.comd-nb.info Nitrilase enzymes also play a role by hydrolyzing organic cyanides (nitriles) to produce ammonia and a carboxylic acid. mdpi.com

Oxidative Pathways: In these pathways, cyanide can be oxidized to cyanate by cyanide monooxygenase, which is then further broken down into ammonia and carbon dioxide. mdpi.com

Bacterial Assimilation: Certain bacteria, such as some Pseudomonas strains, can assimilate cyanide. mdpi.com The cyanotrophic bacterium Pseudomonas pseudoalcaligenes CECT5344 is a well-studied example capable of using cyanide as a nitrogen source for growth and tolerating high concentrations of it. d-nb.info While cyanoguanidine itself is used as a slow-release nitrogen fertilizer, its breakdown is facilitated by soil microorganisms. oecd.orgwikipedia.org Early studies identified bacterial strains capable of degrading DCD, and enrichment cultures have demonstrated that complete microbial degradation is possible. oecd.org

Identification and Characterization of Transformation Products

The transformation of cyanoguanidine in the environment leads to several intermediate and final products. As a nitrification inhibitor, its primary function is to slow the microbial conversion of ammonium to nitrate in the soil. chemicalbook.comresearchgate.net This functional transformation is a key part of its environmental impact.

Upon degradation, cyanoguanidine is known to break down into compounds that are part of the natural nitrogen cycle. The principal transformation products include:

Guanidine: Formed through the hydrolysis of cyanoguanidine. acs.org

Ammonia: A key product of microbial degradation, which can then be utilized by plants or undergo further nitrification.

Melamine: Under heating, dicyandiamide can polymerize to form melamine.

Under certain conditions, such as in the presence of strong acids or during specific decomposition processes, guanidine-based compounds can potentially decompose to form hydrogen cyanide (HCN) gas. acs.org In agricultural settings, the leaching of DCD into waterways can inhibit natural nitrification processes, leading to higher concentrations of ammonium relative to nitrate. researchgate.net

Environmental Persistence and Dissipation Mechanisms in Aquatic and Soil Systems

The persistence of cyanoguanidine is significantly influenced by environmental conditions, particularly temperature and microbial activity. nih.gov It is characterized by high mobility in soil and is not expected to adsorb strongly to suspended solids or sediment in water. uiuc.edu This mobility can lead to leaching from soils into groundwater and subsequently into surface waters. researchgate.net

Studies have shown that temperature is a major factor in the degradation of DCD in soil, which is predominantly a microbial process. nih.gov In flooded sediments, complete degradation was observed within 34-44 weeks under aerobic conditions, while approximately two-thirds of the initial amount degraded within 60 weeks under anaerobic conditions. nih.gov The inhibitory effect on nitrification can last up to 50 days under optimal conditions. nih.gov

Environmental Persistence of Cyanoguanidine (DCD)

ConditionHalf-Life / PersistenceSource
Soil at 10°C~100 days nih.gov
Soil at 20-30°C30-40 days nih.gov
Flooded Sediment (Aerobic)Complete degradation in 34-44 weeks nih.gov
Flooded Sediment (Anaerobic)~67% degradation in 60 weeks nih.gov

Chemical Derivatization for Enhanced Functionalization

Cyanoguanidine is a versatile chemical intermediate used in the synthesis of a wide range of organic compounds. primaryinfo.com Its reactivity, stemming from its cyano and guanidine groups, allows for various derivatization reactions to create molecules with enhanced and diverse functionalities.

Key derivatization pathways include:

Synthesis of Guanidine Salts: Cyanoguanidine reacts with acids to produce various guanidine salts, such as guanidine nitrate.

Formation of Biguanides: The addition of amines or their hydrochloride salts to cyanoguanidine is a primary method for synthesizing N-substituted biguanides. nih.govbeilstein-journals.org This reaction can be performed via direct fusion at high temperatures, by heating in a solvent, or with the use of copper salts as catalysts. nih.govbeilstein-journals.org These biguanide (B1667054) derivatives are important in pharmaceuticals.

Synthesis of Guanamines: Condensation of cyanoguanidine with nitriles, such as in the reaction with phenylnitrile, yields guanamines like benzoguanamine. wikipedia.org These products serve as intermediates for coatings, laminates, and molding powders.

Production of Resins: Dicyandiamide reacts with formaldehyde to produce dicyandiamide-formaldehyde resins, which are utilized as dye-fixing agents in the textile industry.

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceuticals, including barbiturates and the intermediate 5-azacytosine, which is obtained from the reaction of dicyandiamide with formic acid.

Chemical Derivatization Reactions of Cyanoguanidine

Reactant(s)Reaction TypeResulting Compound Class / ProductApplications
AcidsSalt FormationGuanidine Salts (e.g., Guanidine nitrate)Pharmaceuticals, Explosives
Amines / Amine HydrochloridesAdditionBiguanides (e.g., Metformin)Pharmaceuticals
Nitriles (e.g., Phenylnitrile)CondensationGuanamines (e.g., Benzoguanamine)Coatings, Laminates, Molding Powders
FormaldehydeCondensation PolymerizationDicyandiamide ResinsDye-Fixing Agents
HeatPolymerization / TrimerizationMelaminePlastics, Resins
Formic AcidReaction / Cyclization5-AzacytosinePharmaceutical Intermediates

Advanced Analytical Methodologies and Separation Science

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of cyano-guanidine sulfate (B86663). High-Performance Liquid Chromatography (HPLC) is the most frequently employed technique, offering various modes of separation to handle the compound's hydrophilic nature. Gas Chromatography (GC) is also applicable but requires chemical modification of the analyte prior to analysis. thermofisher.com

HPLC methods are widely developed for the determination of cyano-guanidine (dicyandiamide) in diverse samples, including fertilizers, biological fluids, and environmental matrices. nih.govobrnutafaza.hr The selection of the stationary phase and mobile phase is critical for achieving adequate retention and resolution.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common analytical technique, but its application to highly polar compounds like cyano-guanidine presents challenges. thermofisher.com Due to its hydrophilic nature, cyano-guanidine exhibits poor retention on traditional non-polar stationary phases like C18. thermofisher.com This can result in elution near the void volume, making accurate quantification difficult, especially in complex matrices.

To overcome this limitation, ion-pairing agents can be added to the mobile phase to improve retention; however, these agents can irreversibly adsorb to the column, altering its properties. thermofisher.com Despite these challenges, specific RP-HPLC methods have been developed. For instance, a method for determining dicyandiamide (B1669379) in fertilizers utilizes a C18 reversed-phase column with a mobile phase consisting of water and an internal standard, methyl dicyandiamide. intertekinform.com Another approach for analyzing aqueous solutions uses a highly hydrophobic C30 stationary phase with 100% purified water as the mobile phase, achieving excellent linearity. researchgate.net

Table 1: Example of Reversed-Phase HPLC Conditions for Dicyandiamide Analysis

Parameter Condition Source
Column C18 Reversed-Phase intertekinform.com
Mobile Phase Water with internal standard intertekinform.com
Detection UV at 220 nm intertekinform.com
Application Fertilizers intertekinform.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative to RP-HPLC for separating highly polar compounds. thermofisher.comresearchgate.net HILIC utilizes a polar stationary phase (such as bare silica, amino, or cyano phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (B52724). nih.govsigmaaldrich.com In this system, a water-enriched layer is adsorbed onto the surface of the stationary phase, and the analyte partitions between this layer and the bulk mobile phase. sigmaaldrich.com More hydrophilic analytes, such as cyano-guanidine, are more strongly retained. chromatographyonline.com

This technique has been successfully applied to the determination of dicyandiamide in matrices like milk powder, where RP-HPLC methods are less effective. thermofisher.com HILIC provides the necessary retention for polar compounds that are poorly retained in reversed-phase systems, making it a preferred method for cyano-guanidine analysis in complex samples. thermofisher.comchromatographyonline.com For example, separation has been achieved on a ZIC-HILIC column for quantification. researchgate.net

Table 2: Principles of HILIC for Polar Analyte Separation

Feature Description Source
Stationary Phase Polar (e.g., silica, amino, diol) nih.govsigmaaldrich.com
Mobile Phase High concentration (50-95%) of water-miscible organic solvent (e.g., acetonitrile) with an aqueous buffer sigmaaldrich.com
Retention Mechanism Partitioning of the analyte between a water-enriched layer on the stationary phase and the bulk mobile phase sigmaaldrich.com
Analyte Suitability Ideal for polar and hydrophilic compounds like cyano-guanidine that show little to no retention in RP-HPLC thermofisher.comchromatographyonline.com

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. phenomenex.com This technique is highly suitable for the analysis of "Guanidine, cyano-, sulfate" as it can target both the cationic cyano-guanidinium ion and the sulfate anion.

For the cationic component, cation-exchange chromatography is employed. Guanidine (B92328) and its derivatives are basic compounds that are positively charged at acidic to neutral pH. sielc.com They can be effectively retained and separated on a strong cation-exchange column, such as a Dionex IonPac CS20, using an acidic eluent like methanesulfonic acid. thermofisher.comgoogle.com Detection is typically achieved via suppressed conductivity, which offers high sensitivity without the need for derivatization. thermofisher.com

For the anionic component, anion-exchange chromatography can determine the sulfate content. nih.govresearchsolutions.com Anion-exchange columns, such as the Dionex IonPac AS25, are designed to separate multivalent anions like sulfate from various sample matrices. cromlab-instruments.es

Table 3: Example of Ion-Exchange Chromatography Conditions for Guanidine Analysis

Parameter Condition Source
Technique Cation-Exchange Chromatography thermofisher.com
Column Dionex IonPac CS20 (2 x 250 mm) thermofisher.com
Eluent 50 mM Methanesulfonic acid (Isocratic) thermofisher.com
Detection Suppressed Conductivity thermofisher.com
Run Time 8 minutes thermofisher.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com this compound, being a salt, is non-volatile and cannot be directly analyzed by GC. thermofisher.comresearchgate.net Therefore, a chemical derivatization step is mandatory to convert the cyano-guanidine molecule into a volatile and thermally stable derivative suitable for GC analysis. thermofisher.comjfda-online.com

Various derivatization reagents can be used to achieve this transformation. One reported method for guanidino compounds involves a two-step reaction with hexafluoroacetylacetone (B74370) (HFAA) and ethyl chloroformate (ECF) at pH 9. researchgate.net This process converts the polar guanidino functional group into a less polar, more volatile derivative that can be separated on a standard GC column (e.g., HP-5) and detected by a flame ionization detector (FID). researchgate.net Silylation, another common derivatization technique, is also used to increase the volatility of polar compounds for GC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Sample Preparation and Derivatization for Analytical Enhancementthermofisher.comnih.gov

Effective sample preparation is crucial for accurate and reliable analysis, as it serves to extract the analyte from the matrix, remove interferences, and concentrate the sample. For cyano-guanidine, sample preparation protocols vary depending on the matrix. For solid samples like fertilizers, a common procedure involves dissolving or suspending the sample in water, sometimes with the aid of an ultrasonic bath, followed by filtration. intertekinform.com For complex biological samples like milk powder, a protein precipitation step is required. This is often achieved by adding a solvent like acetonitrile to the aqueous sample, followed by vortexing and centrifugation to remove precipitated proteins, and subsequent filtration of the supernatant before injection. thermofisher.com

Derivatization is employed not only to enable GC analysis but also to enhance detection in HPLC. thermofisher.comnih.gov This pre-column chemical modification can attach a chromophoric or fluorophoric tag to the analyte, significantly improving the sensitivity and selectivity of UV or fluorescence detectors. For instance, a derivatization procedure for trace dicyandiamide using dansyl chloride has been developed for UV-spectroscopic analysis. asianpubs.org Another method for quantifying guanidine involves derivatization with benzoin (B196080), allowing for highly sensitive and selective detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Table 4: Overview of Sample Preparation and Derivatization Techniques

Technique Purpose Example Procedure Matrix Source
Solvent Extraction Isolate analyte from solid matrix Dissolve in water using an ultrasonic bath, then filter. Fertilizer intertekinform.com
Protein Precipitation Remove protein interference Add acetonitrile to aqueous sample, vortex, centrifuge, filter supernatant. Milk Powder thermofisher.com
Derivatization for GC Increase volatility React with hexafluoroacetylacetone and ethyl chloroformate. Serum researchgate.net
Derivatization for LC Enhance detection sensitivity React with benzoin for LC-MS/MS analysis. Environmental Samples nih.gov

On-column Derivatization Techniques

On-column derivatization is a technique where the analyte is chemically modified on the chromatographic column itself. This method is less common than pre- or post-column strategies. The derivatizing agent can be incorporated into the mobile phase or immobilized on the stationary phase. While this technique offers potential advantages in terms of automation and reduced sample handling, specific applications for the on-column derivatization of this compound are not widely documented in the reviewed scientific literature.

Advanced Detection Methodologies

The choice of detector is critical for achieving the required sensitivity and selectivity in the analysis of this compound. Methodologies range from direct detection using ion chromatography to more sensitive techniques following chemical derivatization.

Ion chromatography (IC) is a powerful technique for the analysis of ionic species and highly polar molecules like dicyandiamide. thermofisher.commetrohm.com Suppressed conductivity is the most common detection method in IC, offering high sensitivity and a stable baseline. thermofisher.comdiduco.com

The core of this technique is the suppressor, a device placed between the analytical column and the conductivity detector. thermofisher.com The suppressor has two primary functions:

Reduces Eluent Conductivity : It chemically reduces the conductivity of the eluent (mobile phase) by converting the ions in the eluent to their weakly conductive acid or base forms. thermofisher.comshodex.com For cation analysis, a methanesulfonic acid (MSA) eluent is often used, and the suppressor removes the sulfate and hydronium ions.

Enhances Analyte Conductivity : Simultaneously, it converts the analyte ions into a more conductive form, thereby increasing the signal-to-noise ratio and enhancing sensitivity. thermofisher.com

This approach allows for the direct determination of guanidine compounds without prior derivatization. thermofisher.com The use of a cation-exchange column, such as the Dionex IonPac CS20, with an MSA eluent and suppressed conductivity detection provides a robust method for quantifying guanidine in various samples. thermofisher.com This method offers a significant improvement over techniques that require derivatization, simplifying the analytical workflow. thermofisher.com

Direct analysis of this compound is possible using HPLC with UV-Vis detection, although the compound is a weak chromophore. researchgate.net Detection is typically performed at low wavelengths, generally between 195 nm and 218 nm. nih.govgoogle.com An HPLC method using an amide column with a mobile phase of acetonitrile and water containing formic acid has been developed for determination at 218 nm. nih.gov

To overcome the limitations of low sensitivity in direct UV detection, derivatization is employed to attach a molecule with a strong UV-absorbing chromophore or a fluorophore. researchgate.netgreyhoundchrom.com

UV-Vis Detection after Derivatization : Reagents like pyridoin can be used to create derivatives that are readily detectable by UV-Vis spectrophotometry at wavelengths such as 228 nm. tandfonline.com

Fluorescence Detection after Derivatization : Fluorescence detection offers significantly higher sensitivity and specificity compared to UV-Vis absorbance. biocompare.com Many derivatization reactions for guanidino compounds are designed specifically to create highly fluorescent products. nih.gov For instance, pre-column derivatization with ninhydrin (B49086) produces derivatives with strong fluorescence, allowing for quantification limits in the low µg/L range. researchgate.net Other reagents like benzoin and 9,10-phenanthrenequinone are also used to form fluorescent products for sensitive HPLC analysis. oup.comthermofisher.com

Method Validation and Quantification Limits

Validation of an analytical method is essential to ensure its accuracy, precision, and reliability for its intended purpose. welch-us.com For this compound, methods are typically validated for parameters including linearity, range, accuracy (recovery), precision (repeatability), and sensitivity (limit of detection and quantification). thermofisher.comnih.govwelch-us.com

The limit of detection (LOD) and limit of quantification (LOQ) are key indicators of a method's sensitivity. For dicyandiamide, these limits can vary significantly depending on the analytical technique, sample matrix, and whether derivatization is used. Methods using direct UV detection can achieve LOQs in the range of 0.5 mg/kg in complex matrices like dairy products. nih.gov More sensitive methods, such as those employing mass spectrometry or derivatization with fluorescence detection, can achieve much lower detection limits. researchgate.netresearchgate.net

Table 2: Summary of Method Validation Parameters for Dicyandiamide (Cyano-guanidine) Analysis
Analytical MethodMatrixLinearity RangeLODLOQRecovery (%)Precision (RSD %)Reference
HPLC-PDADairy Products0.5 - 50 mg/L0.2 mg/kg0.5 mg/kg96.7 - 101.04.5 - 4.9 nih.gov
HPLC-UVStream Water1.0 - 15 ppm25 ppbNot Reported94.4 - 105.8≤ 2.9 researchgate.net
HPLC-UVGrape Juice0.01 - 10.0 µg/mL0.01 µg/mL0.03 µg/mL89 - 92&lt; 2 researchgate.net
IC-ConductivityMilk Powder0.05 - 50 µg/mL10 µg/L (MDL)Not Reported921.01 (Peak Area) thermofisher.com
LC-MS/MSMilk Powder5 - 200 µg/L10 µg/kgNot Reported83.7 - 96.7&lt; 2 researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Precursors

Catalytic Applications of Guanidine-Derived Species

Guanidine (B92328) and its derivatives have emerged as powerful tools in catalysis, owing to their strong basicity and hydrogen-bonding capabilities. While direct catalytic applications of guanidine, cyano-, sulfate (B86663) are not extensively documented, its role as a precursor to catalytically active guanidine species is of significant interest.

Guanidines, which can be synthesized from precursors like dicyandiamide (B1669379), are highly effective organocatalysts. rsc.orgresearchgate.net Their strong Brønsted basicity allows them to deprotonate a wide range of substrates, facilitating various organic transformations. Both chiral and achiral guanidines have been developed and utilized in asymmetric synthesis to achieve high levels of enantioselectivity. rsc.org The guanidinium (B1211019) cation, formed upon protonation, can act as a hydrogen-bond donor, further activating substrates and controlling the stereochemical outcome of reactions. nih.gov

Guanidine-based organocatalysts have been successfully employed in a variety of reactions, including Michael additions, aldol reactions, and aza-Henry reactions. nih.govnih.gov The design of these catalysts often involves modifying the substituents on the guanidine core to fine-tune their steric and electronic properties, thereby optimizing their catalytic activity and selectivity for specific transformations.

Guanidinium salts are effective phase-transfer catalysts, facilitating reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. rsc.orgnih.gov The lipophilic nature of the substituted guanidinium cation allows it to transport anions from the aqueous phase into the organic phase, where the reaction with an organic substrate can occur. researchgate.net

The efficiency of guanidinium salts in phase-transfer catalysis is attributed to their ability to form tight ion pairs with anions, which enhances their solubility in organic solvents. Chiral guanidinium salts have been developed for asymmetric phase-transfer catalysis, enabling the enantioselective synthesis of a variety of organic compounds. nih.gov These catalysts have proven to be valuable in applications such as asymmetric alkylations and Michael additions. nih.gov

Table 1: Applications of Guanidine-Derived Species in Catalysis

Catalysis Type Catalyst Class Key Features Representative Reactions
Organocatalysis Chiral & Achiral Guanidines Strong Brønsted basicity, Hydrogen-bond donor capability Michael additions, Aldol reactions, Aza-Henry reactions
Phase-Transfer Catalysis Guanidinium Salts Anion transport between phases, Formation of lipophilic ion pairs Asymmetric alkylations, Enantioselective nucleophilic additions
Metal Complex Catalysis Guanidine-based Ligands Modulation of metal center's electronic and steric properties Cross-coupling reactions, Polymerization

Guanidine derivatives, accessible from precursors such as dicyandiamide, are excellent ligands for a wide range of transition metals. researchgate.net The nitrogen-rich structure of guanidines allows them to coordinate to metal centers through one or more nitrogen atoms, forming stable metal complexes. nih.govresearchgate.net The electronic and steric properties of the guanidine ligand can be readily modified by introducing different substituents, which in turn influences the catalytic activity of the resulting metal complex. rsc.org

Metal complexes featuring guanidine-based ligands have been utilized as catalysts in various organic transformations, including cross-coupling reactions and polymerization. nih.gov The strong electron-donating ability of guanidine ligands can enhance the reactivity of the metal center, while their steric bulk can be used to control the selectivity of the catalytic reaction.

Reagents and Building Blocks in Complex Organic Synthesis

Guanidine, cyano-, sulfate is a valuable C1 and N2 building block for the construction of a variety of organic molecules, particularly nitrogen-containing heterocycles. Its multiple functional groups provide a platform for diverse chemical transformations.

Dicyandiamide, the parent compound of this compound, is a widely used precursor for the synthesis of various nitrogen-containing heterocycles.

Pyrimidines: Cyanamide (B42294) and its derivatives can be used in the synthesis of substituted pyrimidines through condensation reactions with dicarbonyl compounds. researchgate.netnih.gov For instance, the reaction of cyanamide with β-ketoamides can lead to the formation of isocytosine analogs. researchgate.net Furthermore, N-cyanoiminopyrimidine, a biologically active molecule, highlights the utility of the cyanoguanidine moiety in constructing pyrimidine-based structures. researchgate.net

Diazines: 1,3-Diazines, commonly known as pyrimidines, can be synthesized from the interaction of a 1,3-dicarbonyl compound with a guanidine derivative. youtube.com While direct synthesis from dicyandiamide sulfate is not explicitly detailed, the general reactivity patterns suggest its potential as a precursor. The synthesis of 1,4-diazines has been achieved through the ring expansion of 1,3-diazines. figshare.com

Triazines: The synthesis of 1,3,5-triazine derivatives from dicyandiamide is a well-established and efficient method. researchgate.netchim.it The reaction of dicyandiamide with nitriles, often under microwave irradiation, provides a green and rapid route to 2,4-diamino-1,3,5-triazines. researchgate.netresearchgate.net This reaction is versatile and tolerates a wide range of functional groups on the nitrile starting material. nih.gov

Benzoxazoles: While the direct use of dicyandiamide sulfate in benzoxazole synthesis is not prominent, related cyano-containing compounds are utilized. The synthesis of benzoxazoles can be achieved through the condensation of 2-aminophenols with various reagents, including those containing cyano groups, under different catalytic conditions. researchgate.netresearchgate.netnih.govorganic-chemistry.org

Table 2: Synthesis of Nitrogen-Containing Heterocycles from Dicyandiamide and Related Precursors

Heterocycle Synthetic Approach Key Reactants
Pyrimidines Condensation Reaction Dicarbonyl Compounds, Cyanamide/Guanidine Derivatives researchgate.netnih.govyoutube.com
Diazines (1,3-) Condensation Reaction 1,3-Dicarbonyl Compounds, Guanidine Derivatives youtube.com
Triazines (1,3,5-) Cycloaddition/Condensation Nitriles, Dicyandiamide nih.govresearchgate.netresearchgate.net
Benzoxazoles Condensation/Cyclization 2-Aminophenols, Cyano-containing Reagents researchgate.netresearchgate.netnih.govorganic-chemistry.org

Beyond the synthesis of heterocycles, dicyandiamide and its derivatives serve as versatile building blocks in the construction of more complex and advanced organic architectures. illinois.edubeilstein-journals.org Their ability to participate in multi-component reactions makes them valuable tools for rapidly increasing molecular complexity in a single synthetic step. researchgate.netnih.gov

The multiple reactive sites within the dicyandiamide structure allow for the controlled formation of multiple carbon-carbon and carbon-nitrogen bonds, leading to the assembly of intricate molecular frameworks. This capability is particularly useful in the synthesis of natural products and other biologically active molecules where complex three-dimensional structures are often required. illinois.edu The strategic incorporation of dicyandiamide-derived units can introduce specific functionalities and structural motifs that are crucial for the desired properties of the target molecule.

Precursors for Functional Materials and Chemical Intermediates

This compound, often utilized for its reactive cyanoguanidine component, serves as a highly versatile and foundational precursor in the fields of advanced organic synthesis and materials science. Its unique chemical structure, featuring a reactive nitrile group attached to a guanidine framework, allows it to be a critical starting material for a diverse array of functional materials and complex chemical intermediates. This role is pivotal in the development of specialized polymers and in the construction of heterocyclic and biguanide-based compounds.

As a precursor for functional materials, this compound is instrumental in the synthesis of various polymers. Cationic polymers can be synthesized by reacting an aldehyde, such as formaldehyde, with guanidine or its derivatives like cyanoguanidine. google.com These guanidine-based polymers are noted for their net cationic charge, which makes them suitable for applications in separation processes, such as purifying clay from ore or treating aqueous suspensions to remove solid contaminants. google.com The polymerization can also involve other compounds like ammonium chloride to form copolymers with specific properties for use as intermediates in further organic synthesis.

Furthermore, modified guanidine-based polymers have been developed to exhibit significant antimicrobial activities. nih.govmagtech.com.cn By undertaking condensation and cross-linking polymerizations, it is possible to increase the molecular weight and charge density of the resulting polymers, enhancing their ability to disrupt bacterial membranes and cause the leakage of intracellular components. nih.gov

Below is a table summarizing functional materials derived from this compound.

Functional Materials Derived from this compound

Functional Material Co-reactants Synthesis Method Key Application
Cationic Polymers Aldehydes (e.g., Formaldehyde) Polymerization Separation processes, Flocculants google.com
Guanidine-Formaldehyde Polymers Formaldehyde Polymerization Intermediates in organic synthesis epa.gov
Guanidine-Ammonium Chloride-Formaldehyde Copolymers Ammonium chloride, Formaldehyde Co-polymerization Intermediates in organic synthesis and medicine

In the realm of organic synthesis, this compound is a cornerstone chemical intermediate for producing a wide range of more complex molecules. It is a classical and widely used starting material for the synthesis of biguanide (B1667054) compounds. beilstein-journals.org The preparation of alkyl- and arylbiguanides is often achieved through the reaction of cyanoguanidine with various amines. beilstein-journals.orgnih.gov These reactions can be facilitated under different conditions, including the use of copper salts or by heating with amine hydrochlorides. beilstein-journals.org

The reactivity of the cyanoguanidine moiety also allows for the formation of various "biguanide-like" structures and guanidino-heterocycles. nih.gov When cyanoguanidine reacts with ortho-substituted anilines, a cyclization can occur, leading to heterocyclic systems that are valuable building blocks in organic synthesis. nih.gov For example, it is used in an effective protocol for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. researchgate.net The cyano group's polarity makes it susceptible to reactions with both nucleophiles and electrophiles, enabling its participation in intramolecular cyclizations to form diverse heterocyclic rings. quimicaorganica.org Its utility extends to multicomponent reactions, where it can react with aldehydes and 1,3-dicarbonyl compounds to form substituted pyrimidine (B1678525) derivatives. researchgate.net

The following table details the role of this compound as a chemical intermediate.

This compound as a Chemical Intermediate

Class of Compound Reaction Type Resulting Products/Structures
Biguanides Addition of amines N¹-aryl- and alkylbiguanides beilstein-journals.orgnih.gov
Guanidine Derivatives Guanylation of amines Substituted guanidines thieme-connect.de
Heterocycles Cyclization with substituted anilines 2-Guanidinobenzoxazoles nih.govresearchgate.net
Heterocycles Multicomponent Reaction 4-Aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines researchgate.net

Q & A

Basic: What are the established methods for synthesizing guanidine, cyano-, sulfate, and how do experimental parameters influence its purity and yield?

Answer:
Synthesis typically involves controlled condensation reactions between cyanoguanidine and sulfuric acid under anhydrous conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but may promote side reactions (e.g., decomposition of cyano groups) .
  • Stoichiometry : Excess sulfuric acid ensures complete protonation of the guanidine moiety but requires neutralization steps post-synthesis, impacting yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while aqueous systems simplify purification but reduce crystallinity .
    Validation : Use XRD and FT-IR to confirm structural integrity, and gravimetric analysis to quantify yield .

Basic: What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Answer:

  • Structural analysis : XRD for crystallinity, FT-IR for functional groups (e.g., –SO₄²⁻ stretching at 1100 cm⁻¹), and XPS for sulfur oxidation states .
  • Thermal stability : TGA-DSC to assess decomposition thresholds (critical for applications in high-temperature catalysis) .
  • Surface morphology : SEM/TEM to evaluate porosity, which correlates with catalytic activity in derived materials like g-C₃N₄ .
    Data interpretation : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities in bonding configurations .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Answer:
Contradictions often arise from:

  • Methodological variability : E.g., visual-polythermal vs. gravimetric methods may yield differing solubility thresholds .
  • Solution pH : Protonation states of the guanidine group alter solubility in aqueous systems. Use pH-controlled solubility assays with inline UV-Vis monitoring .
    Resolution framework :

Replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere).

Apply multivariate analysis (e.g., PCA) to isolate variables (pH, ionic strength) causing discrepancies .

Publish raw datasets with metadata (e.g., solvent lot numbers, humidity) to enable cross-lab validation .

Advanced: What mechanistic insights explain this compound’s role in enhancing photocatalytic activity of graphitic carbon nitride (g-C₃N₄)?

Answer:

  • Pore formation : Sulfate acts as a dynamic template during thermal condensation, creating mesopores that increase surface area (confirmed via BET analysis) .
  • Electronic modulation : Cyano groups introduce mid-gap states, reducing bandgap energy (verified by UV-Vis DRS) and improving charge carrier separation .
    Experimental validation :
  • Compare phenol degradation rates under visible light between sulfate-derived and melamine-derived g-C₃N₄.
  • Use transient absorption spectroscopy to quantify electron-hole recombination kinetics .

Advanced: How should researchers design experiments to investigate the environmental impact of this compound degradation byproducts?

Answer:

  • Degradation pathways : Simulate photolysis/hydrolysis under controlled UV and pH conditions. Use LC-MS to identify intermediates (e.g., cyanamide, sulfates) .
  • Toxicity assays : Pair with Daphnia magna or algal growth inhibition tests to assess ecotoxicological risks .
    Data integration : Apply life-cycle assessment (LCA) frameworks to model fate and transport in aquatic systems, referencing databases like Ecoinvent .

Methodological: What strategies ensure rigor when formulating research questions about this compound’s novel applications?

Answer:

  • FINER criteria : Ensure questions are Feasible (e.g., lab-scale synthesis), Interesting (e.g., catalytic vs. biomedical applications), Novel (e.g., unexplored dopant effects), Ethical, and Relevant .
  • PICO framework : Define Population (material system), Intervention (chemical modification), Comparison (baseline materials), Outcome (performance metrics) .
    Avoid pitfalls :
  • Overly broad questions (e.g., “Study all properties”) → Narrow to specific interactions (e.g., “Impact of sulfate on g-C₃N₄’s conduction band”) .
  • Confirm hypotheses are falsifiable (e.g., “Cyano groups reduce bandgap by ≥0.5 eV”) .

Methodological: How can researchers optimize data reproducibility when studying this compound derivatives?

Answer:

  • Protocol standardization : Document synthesis steps with exact timings, equipment models (e.g., furnace ramp rates for g-C₃N₄), and raw material sources .
  • Metadata inclusion : In supplementary files, specify ambient conditions (e.g., humidity during XRD) and instrument calibration dates .
    Collaborative checks : Use platforms like Zenodo to share datasets and invite peer validation pre-publication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.